molecular formula C18H20FNO2 B2457939 N-(3-(4-fluorophenoxy)benzyl)pivalamide CAS No. 1206996-29-3

N-(3-(4-fluorophenoxy)benzyl)pivalamide

Cat. No. B2457939
CAS RN: 1206996-29-3
M. Wt: 301.361
InChI Key: SJOYTHGBMVHGRK-UHFFFAOYSA-N
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Description

“N-(3-(4-fluorophenoxy)benzyl)pivalamide” is a chemical compound that consists of a pivalamide group (a carboxamide derived from pivalic acid) and a 3-(4-fluorophenoxy)benzyl group . The presence of the fluorophenoxy group suggests that this compound might have interesting chemical properties due to the electronegativity of the fluorine atom.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an amide functional group, a benzyl group, and a fluorophenoxy group . These groups could potentially influence the compound’s reactivity and physical properties.


Chemical Reactions Analysis

The reactivity of “this compound” would likely be influenced by the presence of the amide functional group and the fluorine atom. Amides are generally stable but can undergo hydrolysis, especially under acidic or basic conditions. The fluorine atom might make the compound more reactive due to its electronegativity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom might increase the compound’s polarity, potentially affecting its solubility and boiling point .

Scientific Research Applications

Histone Deacetylase Inhibition for Antitumor Activity

Research on benzamide derivatives, such as MS-27-275, a compound structurally related to N-(3-(4-fluorophenoxy)benzyl)pivalamide, highlights the potential for antitumor activity through histone deacetylase (HDA) inhibition. MS-27-275 has demonstrated marked in vivo antitumor efficacy against human tumors by inhibiting HDA, inducing hyperacetylation of nuclear histones, and affecting cell cycle distribution (Saito et al., 1999).

C-H Amination via Rh(III) Catalysis

Research into the C-H amination of N-pivaloyloxy benzamides using N-chloroamines at room temperature, facilitated by Rh(III) catalysis, provides a methodology for selective mono- and diamination. This process is significant for synthesizing valuable benzamide or aminoaniline derivatives, showcasing the utility of these compounds in organic synthesis (Grohmann, Wang, & Glorius, 2012).

Stereospecific Nickel-Catalyzed Cross-Coupling

A study on the stereospecific coupling of benzylic carbamates and pivalates with aryl- and heteroarylboronic esters, catalyzed by nickel, illustrates control over absolute stereochemistry. This research demonstrates the versatility of benzamide derivatives in facilitating precise synthetic transformations (Harris et al., 2013).

Molecular Structure Analysis

An investigation into the molecular structure of a compound similar to this compound revealed insights into its intramolecular and crystal packing interactions. Such studies are crucial for understanding the physicochemical properties and potential applications of these compounds (Atalay et al., 2016).

Catalyzed Ortho-Fluorination

The Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines highlights the significance of benzamide derivatives in medicinal chemistry and synthesis, particularly for introducing fluorine atoms into complex molecules (Wang, Mei, & Yu, 2009).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity, which are not known at this time .

Future Directions

Future research on “N-(3-(4-fluorophenoxy)benzyl)pivalamide” could focus on elucidating its physical and chemical properties, reactivity, and potential biological activity. This could involve experimental studies to synthesize the compound and test its reactivity under various conditions, as well as computational studies to predict its properties .

properties

IUPAC Name

N-[[3-(4-fluorophenoxy)phenyl]methyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO2/c1-18(2,3)17(21)20-12-13-5-4-6-16(11-13)22-15-9-7-14(19)8-10-15/h4-11H,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOYTHGBMVHGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=CC(=CC=C1)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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